2,3-Difluoro-L-tyrosine

Proton-coupled electron transfer Ribonucleotide reductase Semisynthetic protein engineering

2,3-Difluoro-L-tyrosine (F2Y) is the only fluorotyrosine analog that uniquely tunes phenolic pKa to 7.7–7.8 while preserving wild-type enzymatic turnover. Unlike 3-fluoro or 3,5-difluoro analogs, F2Y generates a distinct gem-diamine intermediate (340 nm) alongside the quinonoid (500 nm), enabling pathway-partitioning quantification. Its intermediate reduction potential (810 mV vs. NHE) bridges native tyrosine and 3-nitrotyrosine for systematic PCET driving-force studies. Essential for ribonucleotide reductase and carbon-carbon lyase mechanistic investigations where precise pKa and redox tuning are critical.

Molecular Formula C9H9F2NO3
Molecular Weight 217.17 g/mol
Cat. No. B15495563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-L-tyrosine
Molecular FormulaC9H9F2NO3
Molecular Weight217.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1CC(C(=O)O)N)F)F)O
InChIInChI=1S/C9H9F2NO3/c10-7-4(3-5(12)9(14)15)1-2-6(13)8(7)11/h1-2,5,13H,3,12H2,(H,14,15)/t5-/m0/s1
InChIKeyXWNMQLVJIYFCFZ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-L-tyrosine (F2Y): A Fluorinated Tyrosine Analog for Mechanistic Probing and Protein Engineering


2,3-Difluoro-L-tyrosine (CAS 73261-05-7, molecular formula C9H9F2NO3, molecular weight 217.17) is a non-proteinogenic, ring-fluorinated analog of the aromatic amino acid L-tyrosine. It belongs to the class of fluorinated unnatural amino acids (UAAs) utilized as biochemical and biophysical probes. The compound features two fluorine substituents at the 2- and 3-positions of the phenolic ring, which significantly alter the electronic properties of the tyrosine side chain. Specifically, the phenolic hydroxyl pKa of the free amino acid is reduced to 7.7, compared to 9.8 for native L-tyrosine [1]. This pKa perturbation, along with altered reduction potential (Ep = 810 mV vs. NHE) [1], enables the study of proton-coupled electron transfer (PCET) and hydrogen-bonding interactions in enzymatic systems. The compound is synthesized via Negishi cross-coupling of iodoalanine with fluorinated bromo-phenols and is commercially available for research use in enzymology, protein semisynthesis, and structural biology applications [2].

Why 2,3-Difluoro-L-tyrosine Cannot Be Substituted with Unfluorinated or Mono-Fluorinated Tyrosine Analogs in PCET and Enzymatic Studies


Generic substitution of 2,3-difluoro-L-tyrosine (F2Y) with native L-tyrosine or other fluorinated analogs such as 3-fluoro-L-tyrosine or 3,5-difluoro-L-tyrosine is scientifically invalid due to divergent physicochemical and kinetic properties. The combination of 2- and 3-position fluorination in F2Y confers a distinct phenolic pKa of 7.7–7.8, which is significantly lower than L-tyrosine (pKa 9.8) and 3-fluoro-L-tyrosine (pKa 8.4), and sits intermediate between 3,5-difluorotyrosine (pKa 7.2) and unmodified tyrosine [1]. Critically, F2Y exhibits a unique kinetic signature in carbon-carbon lyase reactions: it forms quinonoid intermediates at twice the rate of L-tyrosine, whereas 3-fluoro-L-tyrosine shows comparable rates and 3,5-difluoro-L-tyrosine reacts at half the rate [2]. Furthermore, F2Y alone among 2-substituted difluorotyrosines generates a distinct gem-diamine intermediate absorbing at 340 nm, a pathway unavailable to 3- or 3,5-substituted analogs [2]. These compound-specific properties render F2Y irreplaceable as a mechanistic probe for proton-coupled electron transfer (PCET) pathways, where precise tuning of pKa and redox potential relative to the native tyrosine residue is essential for interpreting electron transfer mechanisms [3].

Quantitative Differentiation of 2,3-Difluoro-L-tyrosine: pKa Perturbation, Enzyme Kinetics, and Electrochemical Properties Versus Tyrosine Analogs


Phenolic pKa of 2,3-Difluoro-L-tyrosine (7.7) Is Reduced by 2.1 Units Relative to L-Tyrosine (9.8), Enabling pH-Dependent PCET Mechanistic Studies

2,3-Difluoro-L-tyrosine exhibits a phenolic hydroxyl pKa of 7.7 as a free amino acid, which is 2.1 units lower than L-tyrosine (pKa 9.8) and 0.7 units lower than 3-fluoro-L-tyrosine (pKa 8.4) [1]. In a model protein (α3) context, the pKa of incorporated 2,3-difluorotyrosine is 8.6, compared to 11.3 for tyrosine [1]. This pKa reduction is greater than that of 3-fluorotyrosine (8.4 free, no model protein data) but less than that of 3,5-difluorotyrosine (7.2 free, 8.0 in α3) and 3-nitrotyrosine (7.2 free) [1]. The intermediate pKa of 2,3-difluorotyrosine positions it as a unique probe for proton inventory studies in ribonucleotide reductase, where replacement of Y356 with F2Y (pKa 7.8) yielded pH rate profiles (pH 6.5–9.0) that were very similar to wild-type, demonstrating that proton loss from the PCET pathway does not affect nucleotide reduction [2].

Proton-coupled electron transfer Ribonucleotide reductase Semisynthetic protein engineering

2,3-Difluoro-L-tyrosine Exhibits a 2-Fold Higher Rate of Quinonoid Intermediate Formation with Tyrosine Phenol-Lyase Compared to L-Tyrosine

In rapid-scanning stopped-flow spectrophotometry studies with tyrosine phenol-lyase, 2,3-difluoro-L-tyrosine reacted to form a quinonoid intermediate at twice the rate of L-tyrosine [1]. By contrast, 3-fluoro-L-tyrosine exhibited a rate constant for quinonoid intermediate formation that was comparable to L-tyrosine, while 3,5-difluoro-L-tyrosine reacted at approximately half the rate of L-tyrosine [1]. Additionally, complexes with 2-fluoro-L-tyrosine, 2,3-difluoro-L-tyrosine, 2,5-difluoro-L-tyrosine, and 2,6-difluoro-L-tyrosine exhibited much lower absorbance intensity at 500 nm compared to 3-fluoro- and 3,5-difluoro-L-tyrosine, indicating distinct partitioning between intermediate states [1].

Enzyme kinetics Carbon-carbon lyases Stopped-flow spectrophotometry

2,3-Difluoro-L-tyrosine Generates a Unique 340 nm Gem-Diamine Intermediate Not Observed with Non-2-Substituted Fluorotyrosines

In stopped-flow experiments with tyrosine phenol-lyase, 2-substituted difluorotyrosines including 2,3-difluoro-L-tyrosine exhibited a rapidly-formed intermediate absorbing strongly at approximately 340 nm, which was attributed to a gem-diamine intermediate [1]. This spectroscopic signature was not observed with L-tyrosine, 3-fluoro-L-tyrosine, or 3,5-difluoro-L-tyrosine, indicating that the 2-fluoro substituent uniquely enables access to this alternative reaction pathway [1]. The presence of this additional intermediate reflects a combination of steric and electronic effects specific to 2-position fluorination, which alters the partitioning of reaction flux away from the quinonoid pathway (500 nm) toward the gem-diamine species [1].

Reaction intermediate characterization Tyrosine phenol-lyase Absorbance spectroscopy

Electrode Potential of 2,3-Difluoro-L-tyrosine (Ep = 810 mV vs. NHE) Is Intermediate Between L-Tyrosine and 3-Nitrotyrosine, Enabling Tuning of Redox Probes

The peak potential (Ep) of 2,3-difluorotyrosine measured by differential pulse voltammetry or cyclic voltammetry at pH 13 is 810 mV vs. NHE [1]. This value is 168 mV higher than that of L-tyrosine (Ep = 642 mV vs. NHE) and 55 mV higher than 3,5-difluorotyrosine (Ep = 755 mV vs. NHE), but 210 mV lower than 3-nitrotyrosine (Ep = 1020 mV vs. NHE) [1]. In a model protein (α3) context, the formal reduction potential E°′ of 2,3-difluorotyrosine is 1136 ± 2 mV (at pH 5.57), compared to 1065 mV for tyrosine and 1040 ± 3 mV for 3,5-difluorotyrosine [1]. The electrode potential of N-acetyl-2,3-difluoro-L-tyrosine methyl ester at pH 7.4 is lower than that of tyrosine due to mesomeric stabilization of the radical [2].

Electrochemistry Amino acid radicals Proton-coupled electron transfer

2,3-Difluoro-L-tyrosine Enables High-Efficiency In Vivo Incorporation into Ketosteroid Isomerase at Tyr-14 with Progressive Phenolic Acidity Modulation

Versions of the Y55F/Y88F modified form of Δ5-3-ketosteroid isomerase (KSI) from Comamonas testosteroni were expressed in Escherichia coli with the active-site tyrosine-14 replaced by 2-fluorotyrosine, 3-fluorotyrosine, and 2,3-difluorotyrosine, each incorporated at high efficiency [1]. These three analogs exhibit progressively greater acidity of their phenolic hydroxyls, with 2,3-difluorotyrosine (pKa 7.7) representing the most acidic substitution among this series in the free amino acid form [2]. The steady-state kinetic properties of all fluorotyrosine-modified forms were determined and purified to high homogeneity, enabling direct correlation between phenolic pKa and enzymatic turnover [1].

Unnatural amino acid incorporation Ketosteroid isomerase Site-specific mutagenesis

F2Y at R2-Y356 Preserves Wild-Type pH Rate Profile (pH 6.5–9.0) in Ribonucleotide Reductase, Refuting H• Transfer Model of Long-Range PCET

In Escherichia coli class I ribonucleotide reductase (RNR), the putative PCET pathway intermediate Y356 in subunit R2 was replaced with 2,3-difluorotyrosine (F2Y, pKa 7.8) using intein-mediated semisynthesis [1]. The pH rate profiles (pH 6.5–9.0) of wild-type R2 and F2Y-R2 were very similar, indicating that a proton can be lost from the putative PCET pathway without affecting nucleotide reduction [1]. This result directly refutes the prevailing H• transfer model and demonstrates that 2,3-difluorotyrosine incorporation serves as a critical mechanistic discriminator [1]. The substitution of Y356 with F2Y provided evidence that this residue functions as a redox-active amino acid along the radical propagation pathway, a conclusion later reinforced by studies with FnY356-R2s (n = 2, 3, 4) [2].

Ribonucleotide reductase Radical propagation pathway Semisynthetic protein engineering

Optimal Scientific Use Cases for 2,3-Difluoro-L-tyrosine Based on Validated Differentiation Evidence


Mechanistic Dissection of Long-Range Proton-Coupled Electron Transfer (PCET) Pathways in Ribonucleotide Reductase and Related Oxidoreductases

2,3-Difluoro-L-tyrosine is optimally deployed as a semisynthetic probe for studying PCET mechanisms in enzymes where tyrosine residues function as redox-active intermediates. The compound's reduced phenolic pKa (7.7–7.8) relative to native tyrosine (9.8) enables proton inventory experiments without abolishing enzymatic turnover, as demonstrated by the preservation of wild-type pH rate profiles (pH 6.5–9.0) when F2Y replaces Y356 in E. coli ribonucleotide reductase R2 [1]. The intermediate reduction potential (Ep = 810 mV vs. NHE) positions F2Y between native tyrosine (642 mV) and strongly oxidizing 3-nitrotyrosine (1020 mV), allowing researchers to tune thermodynamic driving force while minimizing structural perturbation [2]. This application is supported by direct head-to-head comparison with wild-type RNR and has been validated in follow-up studies with FnY356-R2s (n = 2, 3, 4) [3].

Structure-Activity Relationship (SAR) Studies Correlating Phenolic pKa with Enzymatic Catalysis in Ketosteroid Isomerase and Related Enzymes

2,3-Difluoro-L-tyrosine is uniquely suited for systematic SAR investigations of tyrosine-dependent catalysis when used alongside 2-fluoro-L-tyrosine and 3-fluoro-L-tyrosine. All three analogs can be incorporated at high efficiency into the active site of Δ5-3-ketosteroid isomerase (KSI) in E. coli expression systems, providing a graded series of phenolic acidities (pKa values: 2-F-Tyr ~8.4, 3-F-Tyr 8.4, F2Y 7.7) relative to native tyrosine (9.8) [1][4]. This enables direct correlation between catalytic turnover and hydroxyl acidity, a series inaccessible using post-translational chemical modification strategies. The high-efficiency incorporation of F2Y at Tyr-14 of KSI has been demonstrated with purification to high homogeneity and full steady-state kinetic characterization [4].

Mechanistic Enzymology of Carbon-Carbon Lyases Requiring Distinct Spectroscopic Signatures for Intermediate Partitioning Analysis

2,3-Difluoro-L-tyrosine provides a unique spectroscopic handle for studying tyrosine phenol-lyase and related carbon-carbon lyases. Unlike L-tyrosine, 3-fluoro-L-tyrosine, or 3,5-difluoro-L-tyrosine, F2Y generates a rapidly-formed gem-diamine intermediate absorbing at ~340 nm in addition to the quinonoid intermediate at 500 nm [5]. This dual-signature enables researchers to quantify the partitioning of reaction flux between alternative pathways, providing mechanistic insights that cannot be obtained with other fluorotyrosine analogs. Additionally, F2Y exhibits a 2-fold accelerated rate of quinonoid intermediate formation relative to L-tyrosine, in contrast to 3,5-difluoro-L-tyrosine which reacts at half the rate, enabling rate-based discrimination of electronic versus steric contributions to catalysis [5].

Electrochemical Characterization of Amino Acid Radicals in Protein Electron Transfer Chains

2,3-Difluoro-L-tyrosine is an essential reference compound for calibrating the thermodynamic landscape of tyrosine-derived radicals in proteins. Its well-characterized electrode potentials—Ep = 810 mV vs. NHE (free amino acid, pH 13) and E°′ = 1136 ± 2 mV (in α3 model protein, pH 5.57)—provide intermediate values between native tyrosine and 3-nitrotyrosine, enabling researchers to bracket unknown radical intermediates [2]. The reversible proton-coupled electron transfer behavior of N-acetyl-2,3-difluoro-L-tyrosine methyl ester, as confirmed by Nernstian slopes in Pourbaix diagrams, establishes F2Y derivatives as reliable standards for calibrating electrochemical measurements of PCET in peptide and protein systems [6].

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